1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione
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Overview
Description
1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the use of transition metal catalysis and photocatalysis strategies for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic methodologies such as one-pot multicomponent reactions, which offer high yields and efficiency. These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism . The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with active site residues, leading to its inhibitory effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo[1,2-a] scaffold but differ in their substitution patterns and biological activities.
Imidazo[1,2-b]pyridazines: Another class of compounds with a fused imidazo ring system, known for their diverse biological properties.
Uniqueness: 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione stands out due to its unique combination of the imidazo[1,2-a]pyridine and pyrrolidinedione moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
1-(4-imidazo[1,2-a]pyridin-2-ylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-8-9-17(22)20(16)13-6-4-12(5-7-13)14-11-19-10-2-1-3-15(19)18-14/h1-7,10-11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMKNAQBRGZNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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